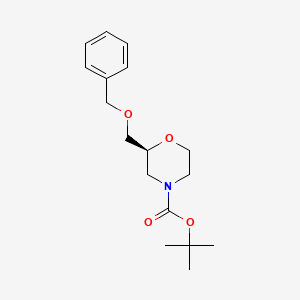

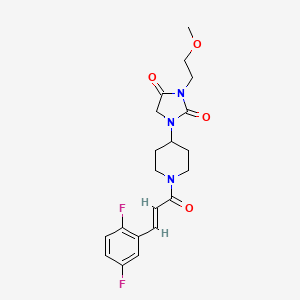

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent research . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of “(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” is characterized by a morpholine (1,4-oxazinane) motif, which has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” include coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Synthesis of Morpholines

- Scientific Field : Organic Chemistry

- Summary of Application : Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- Methods of Application : A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Preclinical Drug Metabolism Studies

- Scientific Field : Pharmacology

- Summary of Application : Morpholines are used in preclinical in vitro and in vivo drug metabolism studies as amine-associate receptor agonists .

- Methods of Application : A 14C-labeled morpholine was synthesized for use in these studies .

- Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Synthesis of Heterocyclic Systems

- Scientific Field : Organic Chemistry

- Summary of Application : A new morpholine-containing heterocyclic system was synthesized from simple cis-amino alcohols of the sulfolane family .

- Methods of Application : The synthesis involved the use of DMAD .

- Results or Outcomes : The new morpholine-containing heterocyclic system was synthesized in moderate yield .

Preclinical Drug Metabolism Studies

- Scientific Field : Pharmacology

- Summary of Application : A 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .

- Methods of Application : The 14C-labeled morpholine was synthesized from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .

- Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Synthesis of Heterocyclic Systems

- Scientific Field : Organic Chemistry

- Summary of Application : A new morpholine-containing heterocyclic system was synthesized from simple cis-amino alcohols of the sulfolane family .

- Methods of Application : The synthesis involved the use of DMAD .

- Results or Outcomes : The new morpholine-containing heterocyclic system was synthesized in moderate yield .

Preclinical Drug Metabolism Studies

- Scientific Field : Pharmacology

- Summary of Application : A 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .

- Methods of Application : The 14C-labeled morpholine was synthesized from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .

- Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Safety And Hazards

properties

IUPAC Name |

tert-butyl (2S)-2-(phenylmethoxymethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCCNNRVKAUBS-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)

![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)

![[11]Cycloparaphenylene](/img/structure/B2422374.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)

![(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2422378.png)